molecular formula C8H13NO3S B067858 3-Ethoxy-2-(propylsulfonyl)acrylonitrile CAS No. 175201-52-2

3-Ethoxy-2-(propylsulfonyl)acrylonitrile

Cat. No.: B067858
CAS No.: 175201-52-2
M. Wt: 203.26 g/mol
InChI Key: LMSQPZZJZUPYQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rovatirelin involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of rovatirelin follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Rovatirelin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogues .

Scientific Research Applications

Mechanism of Action

Rovatirelin exerts its effects by binding to thyrotropin-releasing hormone receptors (TRHR) in the central nervous system. This binding stimulates the release of acetylcholine and monoamine neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play a crucial role in modulating neurological functions, including motor control and cognitive processes . The activation of TRHR by rovatirelin leads to increased neuronal activity and improved symptoms in models of spinocerebellar degeneration .

Similar Compounds:

Uniqueness of Rovatirelin: Rovatirelin is unique due to its higher receptor affinity and greater potency in stimulating neurotransmitter release compared to other TRH analogues. This makes it a promising candidate for therapeutic applications in neurological disorders .

Properties

IUPAC Name

3-ethoxy-2-propylsulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c1-3-5-13(10,11)8(6-9)7-12-4-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSQPZZJZUPYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C(=COCC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393469
Record name 3-ethoxy-2-(propylsulfonyl)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-52-2
Record name 3-Ethoxy-2-(propylsulfonyl)-2-propenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-ethoxy-2-(propylsulfonyl)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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